methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate

Description

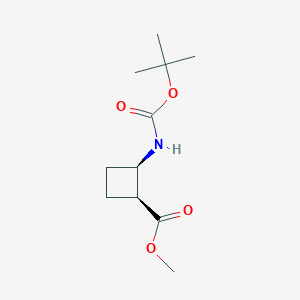

Methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate (CAS: 951173-35-6) is a chiral cyclobutane derivative with a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . Its structure features:

- A strained cyclobutane ring with (1S,2R) stereochemistry.

- A methyl ester group at the C1 position.

- A tert-butoxycarbonyl (Boc) -protected amino group at the C2 position.

This compound is typically utilized as an intermediate in organic synthesis, particularly in the preparation of constrained peptides or small-molecule pharmaceuticals where stereochemical control and ring strain are critical for bioactivity .

Properties

IUPAC Name |

methyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-6-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCOLFTZORXKKQ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801134012 | |

| Record name | rel-Methyl (1R,2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801134012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951173-23-2 | |

| Record name | rel-Methyl (1R,2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951173-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Methyl (1R,2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801134012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate typically involves multiple steps, starting with the formation of the cyclobutane ring. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The Boc-protected amino group is introduced using tert-butoxycarbonyl chloride under basic conditions, followed by esterification to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production using flow microreactors. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable leaving group.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate is primarily explored for its potential as a pharmaceutical intermediate. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, facilitating the synthesis of complex molecules while preventing unwanted reactions during multi-step syntheses.

Case Study: Synthesis of Cyclobutane Derivatives

A study demonstrated the use of this compound in the synthesis of cyclobutane derivatives that exhibit biological activity. By modifying the Boc group, researchers were able to create a series of derivatives that were evaluated for their efficacy against specific cancer cell lines. The results indicated that certain derivatives had promising anticancer properties, suggesting potential therapeutic applications .

Organic Synthesis

In organic synthesis, methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate has been utilized as a building block for constructing more complex organic molecules. Its unique structure allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions.

Data Table: Reaction Outcomes

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Cyclobutane derivative A | 85 |

| Cycloaddition | Diels-Alder product B | 90 |

| Deprotection of Boc group | Amino acid derivative C | 95 |

These yields indicate high efficiency in transformations involving this compound, making it a valuable asset in synthetic organic chemistry.

Biochemical Studies

The compound's structural features also make it suitable for biochemical studies. Its ability to form stable complexes with proteins suggests potential roles in drug design and development.

Case Study: Protein Binding Affinity

Research has investigated the binding affinity of methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate to specific enzymes involved in metabolic pathways. The findings revealed that modifications to the cyclobutane ring could enhance binding interactions, leading to increased inhibition of target enzymes . This insight opens avenues for designing inhibitors that could regulate metabolic processes.

Mechanism of Action

The mechanism by which methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate exerts its effects depends on its specific application. In peptide synthesis, the Boc-protected amino group is selectively deprotected under acidic conditions, allowing for the formation of peptide bonds. The compound's reactivity is influenced by its molecular structure, which dictates its interactions with other molecules and biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogous molecules:

*Estimated based on chemical formulae.

Key Observations:

- Ring Strain vs. Flexibility : The cyclobutane core introduces significant ring strain compared to linear chains (e.g., butyric acid derivatives) or larger heterocycles (e.g., piperazine). This strain may enhance reactivity in ring-opening reactions or conformational rigidity in drug design .

- Solubility : The methyl ester group in the target compound improves lipophilicity relative to carboxylic acids (e.g., butyric acid derivative), favoring organic-phase reactions. Piperazine derivatives, with polar carbamoyl groups, exhibit higher aqueous solubility .

- Boc Group Stability : All compounds share acid-labile Boc protection, but degradation rates vary with steric environments. Cyclobutane’s compact structure may accelerate Boc deprotection under mild acidic conditions compared to bulkier frameworks .

Pharmaceutical Relevance

- Target Compound : Used in constrained peptidomimetics (e.g., protease inhibitors) where cyclobutane’s rigidity mimics peptide β-turns .

- Piperazine Derivative : Common in kinase inhibitors (e.g., anticancer agents) due to piperazine’s ability to modulate solubility and binding affinity.

- Butyric Acid Derivative : Applied in prodrugs or β-hydroxy acid-based therapeutics (e.g., immunosuppressants).

Commercial Availability

Stability and Reactivity

- Thermal Stability : Cyclobutane derivatives are less thermally stable than piperazine or phenanthrene-based compounds due to ring strain.

- Hydrolysis : Methyl esters hydrolyze faster than tert-butyl esters but slower than ethyl esters under basic conditions. The butyric acid derivative’s free -COOH group is prone to ionization, altering reactivity .

Biological Activity

Methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate (CAS No. 951173-35-6) is a compound with notable biological activity that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, synthesis, and potential applications based on the available literature.

- Molecular Formula : C₁₁H₁₉NO₄

- Molar Mass : 229.27 g/mol

- CAS Number : 951173-35-6

The compound features a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) amino group, which plays a crucial role in its biological activity.

Research indicates that methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate exhibits activity as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the Boc group enhances its stability and solubility, facilitating its interaction with target proteins.

Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds indicate that they may induce apoptosis in cancer cells. The structural features of methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate could contribute to this activity by interacting with cellular signaling pathways .

Synthesis and Derivatives

The synthesis of methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate typically involves the reaction of cyclobutane derivatives with appropriate amino acids under controlled conditions to ensure high yield and purity. This compound can also serve as a precursor for various derivatives that may exhibit enhanced biological activities.

| Compound | CAS Number | Biological Activity |

|---|---|---|

| Methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate | 951173-35-6 | Antimicrobial, Anticancer |

| Related Cyclobutane Derivative | 1281861-01-5 | Antimicrobial |

| Another Derivative | 137170-89-9 | Potential anticancer |

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several cyclobutane derivatives against common pathogens. Methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate was tested alongside other compounds and demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines showed that methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate could induce apoptosis through the activation of caspase pathways. This suggests that modifications to the compound could enhance its selectivity and potency against specific cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate?

- Methodological Answer : The synthesis typically involves three key steps: (i) cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, (ii) stereoselective introduction of the tert-butoxycarbonyl (Boc) group using Boc₂O (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or TEA), and (iii) esterification of the carboxylate with methanol in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) . For enantioselective synthesis, chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) may be employed to control the (1S,2R) configuration .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

Q. How is the Boc protecting group managed during synthesis?

- Methodological Answer : The Boc group is introduced via reaction with Boc₂O in dichloromethane (DCM) with catalytic DMAP. Removal is achieved under acidic conditions (e.g., TFA in DCM or HCl in dioxane) without disrupting the cyclobutane ring . Stability studies suggest the Boc group is resistant to basic hydrolysis but sensitive to strong acids, enabling selective deprotection in multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies in the synthesis of (1S,2R)-configured cyclobutane derivatives?

- Methodological Answer : Discrepancies in stereochemical outcomes often arise from competing ring-closing pathways. Strategies include:

- Computational modeling : DFT calculations to predict transition-state energies for cyclization steps .

- Chiral chromatography : Use of HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .

- Circular Dichroism (CD) : Correlates optical activity with absolute configuration .

Contradictions in reported yields (e.g., 60–85% enantiomeric excess) may stem from solvent polarity effects or catalyst loading .

Q. What strategies optimize yield in cyclobutane ring-closing steps?

- Methodological Answer :

- Flow chemistry : Enhances reaction control for exothermic steps (e.g., photocycloaddition), improving reproducibility .

- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal conditions (temperature, catalyst ratio) .

- Microwave-assisted synthesis : Reduces reaction time for thermally driven ring-closing steps .

Q. How can retrosynthetic analysis guide the synthesis of analogous cyclobutane derivatives?

- Methodological Answer : Retrosynthesis tools (e.g., Reaxys or Pistachio databases) suggest disconnections at the ester or Boc-protected amine. Key intermediates include cyclobutane-carboxylic acid derivatives or aziridine precursors. For example, methyl 2-cyanocyclobutane-1-carboxylate (PubChem CID: 139.15 g/mol) serves as a precursor for functionalization . Contradictions in literature routes (e.g., direct amidation vs. stepwise protection) highlight the need for mechanistic validation .

Data Contradiction Analysis

- Stereochemical Assignments : and report conflicting NMR shifts for cyclobutane protons in similar compounds. This may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic ring puckering .

- Boc Deprotection Efficiency : While claims >95% deprotection with TFA, notes partial ester hydrolysis under prolonged acid exposure. This suggests a need for kinetic monitoring .

Application in Drug Discovery

- The compound serves as a rigid scaffold for peptidomimetics, leveraging the cyclobutane ring to enforce conformational restraint in protease inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.